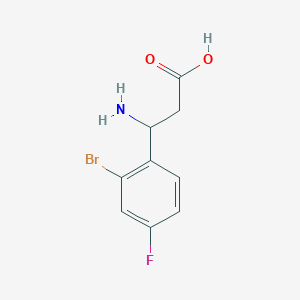

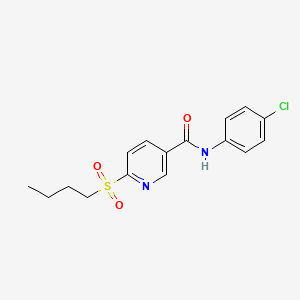

![molecular formula C19H22N4O B2523602 2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine CAS No. 95316-97-5](/img/structure/B2523602.png)

2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine is a heterocyclic compound with a complex structure. It belongs to the diazepine family, which consists of seven-membered rings containing two nitrogen atoms. Diazepines exhibit diverse biological activities and are relevant pharmacophores in drug development .

Synthesis Analysis

- Heterocyclization Reaction : 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine reacts with 4-chloro-o-phenylenediamine under basic conditions. This leads to the formation of the novel tricyclic system 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine comprises a diazepine ring fused with a benzene ring. The substitution pattern on the diazepine ring significantly influences its biological activity .

科学的研究の応用

Synthesis and Biodistribution

- A study by Joshua et al. (2007) focused on the synthesis of 8-Iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]-diazepine (Iozapine), a potential D(4)-receptor ligand. This compound was synthesized using oxidative iodo-destannylation reaction. Preliminary biodistribution studies in mice and rabbits showed that this compound is taken up in the brain, indicating its potential for central nervous system applications (Joshua et al., 2007).

Potential Antipsychotic Agents

- Capuano et al. (2007) designed and synthesized a series of 1-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)-1-methylhexahydropyrazin-1-ium]-1-aminimide derivatives. These were developed as potential antipsychotic agents for treating schizophrenia, showing moderate affinity for dopamine D4 and serotonin 5-HT2A receptors (Capuano et al., 2007).

Pharmacological Activity in CNS

- Cortés et al. (2007) synthesized new derivatives of dibenzo[b,e][1,4]diazepin-1-ones with potential biological and pharmacological activity, particularly as anticonvulsants and schizophrenia treatment in the CNS. The synthesis involved condensation and cyclization processes, and the structures of the products were confirmed by various spectroscopic methods (Cortés et al., 2007).

Novel Antifolates as DHFR Inhibitors

- El-Subbagh et al. (2014) synthesized a series of tetrahydro-quinazoline and tetrahydro-1H-dibenzo[b,e][1,4]diazepine analogs as dihydrofolate reductase (DHFR) inhibitors, with in vitro antitumor activity. These compounds showed significant potency compared to known antitumor agents, suggesting their potential as novel antifolates (El-Subbagh et al., 2014).

Corrosion Inhibition

- Laabaissi et al. (2021) investigated the anti-corrosion properties of benzodiazepine derivatives for mild steel in an acidic medium. Their study shows that these compounds act as mixed type inhibitors and form a protective layer on steel surfaces, offering insights into industrial applications beyond pharmacology (Laabaissi et al., 2021).

特性

IUPAC Name |

8-methoxy-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-22-9-11-23(12-10-22)19-15-13-14(24-2)7-8-16(15)20-17-5-3-4-6-18(17)21-19/h3-8,13,20H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRIBLQJIVCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)

![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)

![2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2523532.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)

![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)

![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)